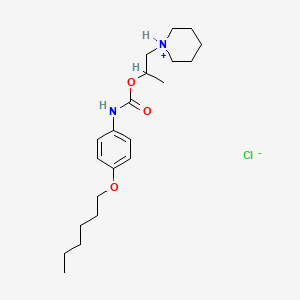
9,10-Diethylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Diethylanthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two ethyl groups attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for larger yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Diethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Fuming nitric acid in dichloromethane at low temperatures is used for nitration.
Major Products
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene derivatives.
Substitution: 9-Nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene.
Wissenschaftliche Forschungsanwendungen
9,10-Diethylanthracene has several applications in scientific research:
Chemistry: Used as a photophysical probe due to its fluorescence properties.
Biology: Investigated for its potential use in bioimaging.
Medicine: Studied for its antioxidant properties.
Wirkmechanismus
The mechanism of action of 9,10-Diethylanthracene involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including photodynamic therapy and fluorescence microscopy. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species under light exposure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dithienylanthracene
Uniqueness
Compared to its analogs, 9,10-Diethylanthracene exhibits unique photophysical properties, such as higher fluorescence quantum yield and stability. These characteristics make it particularly suitable for applications requiring high-efficiency light emission and stability under various conditions .
Eigenschaften
CAS-Nummer |
1624-32-4 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
9,10-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
NZVLXSFYCZSHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



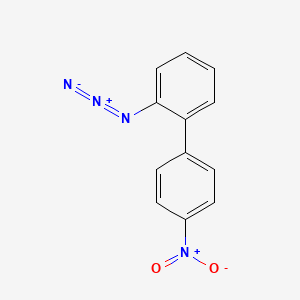
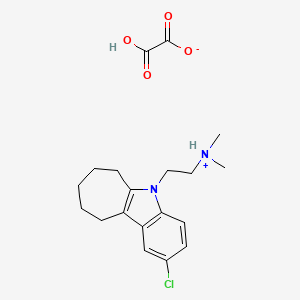

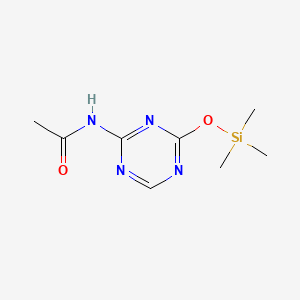

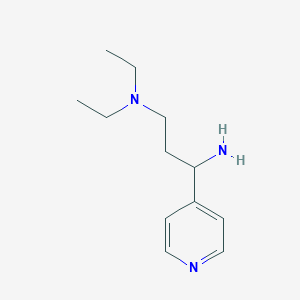
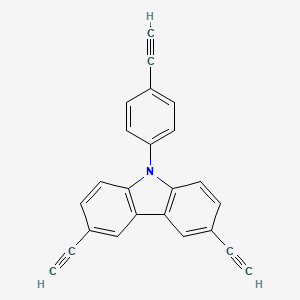
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)


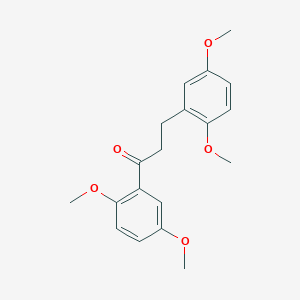
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
